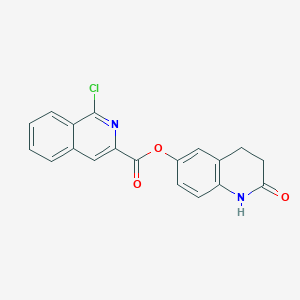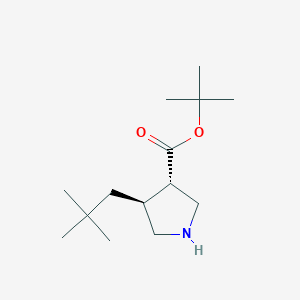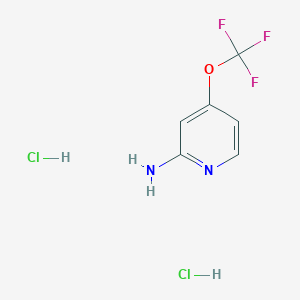
6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds structurally related to 6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine often focuses on their synthesis and chemical properties. For instance, the efficient syntheses of metabolites of structurally related compounds have been developed to facilitate further pharmacological and chemical studies. These methodologies highlight the importance of such compounds in synthetic chemistry and drug development processes, paving the way for exploring their applications in various scientific fields (Mizuno et al., 2006).
Potential in Drug Discovery
The structural versatility of quinoline derivatives, similar to the compound , makes them a focal point in drug discovery efforts. Their synthesis and modification have led to the development of compounds with significant biological activities. For example, research into quinoxaline sulfonamides has uncovered their potential as antibacterial agents, demonstrating the broad applicability of this chemical framework in addressing infectious diseases (Alavi et al., 2017).
Photophysical Properties and Applications
The photophysical properties of related quinoline derivatives have been studied for their potential applications in materials science, including fluorescence and quantum chemical investigations. These studies contribute to our understanding of how structural modifications can influence the optical properties of such compounds, opening avenues for their application in the development of fluorescent materials and sensors (Le et al., 2020).
Electrophilicity and Reactivity Studies
Investigations into the reactivity and electrophilic behavior of quinoline and related compounds provide insights into their potential as intermediates in organic synthesis. Understanding these properties is crucial for designing new synthetic pathways and developing compounds with desired functionalities for various applications, from medicinal chemistry to materials science (Bautista-Martínez et al., 2004).
Anticancer and Antimalarial Research
The exploration of quinoline derivatives in anticancer and antimalarial research underscores their potential in developing new therapeutic agents. By synthesizing and evaluating novel amide derivatives of quinoline, researchers have identified compounds with promising cytotoxic activities against various cancer cell lines, highlighting the role of these compounds in advancing cancer therapy (Pirol et al., 2014). Similarly, studies on aryloxy-quinoline derivatives have explored their utility in antimalarial drug development, although with varying degrees of success (Paul & Blanton, 1976).
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3-(4-methoxyphenyl)sulfonyl-N-(4-methylphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O5S/c1-16-5-7-17(8-6-16)27-25-20-13-22(31-3)23(32-4)14-21(20)26-15-24(25)33(28,29)19-11-9-18(30-2)10-12-19/h5-15H,1-4H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVQDLXIWLLIKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-3-((4-methoxyphenyl)sulfonyl)-N-(p-tolyl)quinolin-4-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(9H-Fluoren-9-ylmethoxycarbonylamino)ethyl]thiophene-2-carboxylic acid](/img/structure/B2891622.png)
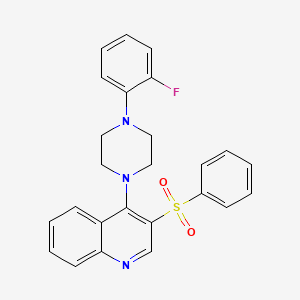
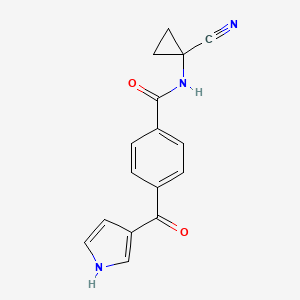
![1-(cyclohexanecarbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2891627.png)
![[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2891628.png)


![5-((4-(3-Chlorophenyl)piperazin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2891634.png)
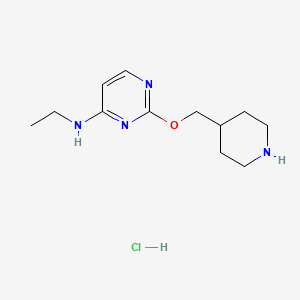
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluoromethoxy)phenyl)amino)formamide](/img/structure/B2891637.png)

